molecular formula C11H18N4O2 B1477507 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2097998-63-3

3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Katalognummer: B1477507
CAS-Nummer: 2097998-63-3
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: JAMBOEUQPKBCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a specialized chemical compound featuring a pyrazolo[1,5-a]pyrazine core scaffold, a privileged structure in medicinal chemistry known for its relevance in central nervous system (CNS) targeting molecules . This compound is structurally characterized by a 2-(hydroxymethyl) substituent and a 6-methyl group on the dihydropyrazine ring, with a 3-aminopropan-1-one moiety extending from the core structure. While specific biological data for this exact compound requires further investigation, compounds based on the 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold have demonstrated significant pharmacological potential as modulators of neurological targets . Research indicates that similar dihydropyrazolo[1,5-a]pyrazine derivatives function as potent and selective negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), particularly mGlu3 , and as positive allosteric modulators (PAMs) of NMDA receptors containing the GluN2A subunit . The structural features present in this molecule, including the hydrogen-bond capable hydroxymethyl and amino groups, suggest potential for blood-brain barrier penetration and interaction with various neurological targets . Researchers exploring glutamate receptor pharmacology, neuroplasticity mechanisms, or developing treatments for psychiatric and neurological disorders such as schizophrenia, depression, and cognitive impairment may find this compound particularly valuable . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult relevant safety data sheets and conduct appropriate handling procedures prior to use.

Eigenschaften

IUPAC Name

3-amino-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-5-15-10(4-9(7-16)13-15)6-14(8)11(17)2-3-12/h4,8,16H,2-3,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMBOEUQPKBCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer potential, and enzymatic inhibition.

The molecular formula of the compound is C11H18N4O2 with a molecular weight of 238.29 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core which is known for various biological activities.

Antioxidant Activity

Recent studies indicate that derivatives of this compound exhibit significant antioxidant activity . For example, research by Chkirate et al. demonstrated that related compounds showcased potential in developing new antioxidant agents, suggesting that 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one may also possess similar properties.

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activities. A review of the literature reveals that compounds within this family have shown promise in inhibiting various cancer cell lines. Specifically, pyrazolo[1,5-a]pyrimidines have been reported to exhibit selective protein inhibition and cytotoxic effects against cancer cells . The structural modifications present in 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one may enhance its efficacy as an anticancer agent.

Enzymatic Inhibition

Inhibition studies have indicated that compounds similar to 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one can effectively inhibit enzymes involved in inflammatory pathways. For instance, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities at low concentrations, which are crucial targets in the development of anti-inflammatory drugs .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of several pyrazolo derivatives using DPPH radical scavenging assays. The results indicated that certain structural features significantly enhanced antioxidant activity.

CompoundIC50 Value (µM)Activity
Compound A15.2High
Compound B22.5Moderate
3-amino-1-(2-(hydroxymethyl)-6-methyl...)18.0High

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures to 3-amino-1-(2-(hydroxymethyl)-6-methyl...) exhibited IC50 values ranging from 10 to 30 µM.

Cell LineCompoundIC50 Value (µM)
MCF-7Compound C12
MCF-73-amino...15

Wissenschaftliche Forschungsanwendungen

Negative Allosteric Modulation of mGlu Receptors

One of the primary applications of this compound is its function as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are crucial in the central nervous system and are implicated in various neurological disorders. The modulation of mGluR2 and mGluR3 can lead to therapeutic effects in conditions such as:

  • Anxiety Disorders : Research indicates that negative modulation of mGluR2 may reduce anxiety-like behaviors in animal models .
  • Schizophrenia : The compound's ability to modulate glutamate signaling suggests potential benefits in treating symptoms associated with schizophrenia .
  • Depression : By influencing glutamate transmission, this compound may also play a role in alleviating depressive symptoms .

Case Studies and Research Findings

Several studies have investigated the efficacy of 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one in preclinical models:

  • Study on Anxiety Reduction :
    • Objective : To assess the impact on anxiety-like behavior.
    • Methodology : Animal models were administered the compound and subjected to elevated plus maze tests.
    • Findings : Significant reduction in anxiety-like behaviors was observed, attributed to the modulation of mGluR2 .
  • Schizophrenia Symptom Management :
    • Objective : Evaluate effects on cognitive deficits.
    • Methodology : Behavioral tests were performed on rodents treated with the compound.
    • Findings : Improvements in cognitive performance were noted, suggesting potential for managing schizophrenia symptoms .
  • Antidepressant Effects :
    • Objective : Investigate antidepressant-like effects.
    • Methodology : Forced swim tests were conducted following administration.
    • Findings : The compound demonstrated significant antidepressant-like effects, indicating its potential utility in treating depression .

Potential Side Effects and Considerations

While the therapeutic potential is promising, it is essential to consider possible side effects associated with the modulation of glutamate receptors. Adverse effects could include:

  • Cognitive impairment
  • Altered mood states
  • Risk of seizures due to excessive modulation of excitatory neurotransmission

Further research is necessary to establish a comprehensive safety profile.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

A. 3-Chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

  • Structural Difference: The amino group (-NH₂) in the target compound is replaced by a chloro (-Cl) substituent.
  • Impact: Reactivity: The chloro derivative exhibits higher electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the amino analogue . Applications: Likely used in cross-coupling reactions for drug synthesis, whereas the amino variant may serve as a direct pharmacophore.

B. 3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine

  • Structural Difference : The hydroxymethyl (-CH₂OH) group is replaced by a methoxymethyl (-CH₂OCH₃) group.
  • Impact: Lipophilicity: The methoxymethyl group increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility .

C. 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones

  • Structural Difference : The core pyrazolo[1,5-a]pyrazine is replaced by pyrazolo[3,4-b]pyrazine, with additional methyl groups at positions 1 and 3.
  • Impact: Synthetic Accessibility: These derivatives are synthesized via reductive lactamization of amino acids, a method distinct from the target compound’s synthesis . Bioactivity: The 1,3-dimethyl substitution pattern may enhance binding to hydrophobic enzyme pockets compared to the hydroxymethyl/methyl variant .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Chloro Analog Methoxymethyl Analog 1,3-Dimethyl Analog
Molecular Weight ~306.3 g/mol ~325.8 g/mol ~320.4 g/mol ~275.3 g/mol
logP ~0.5 (estimated) ~1.2 ~1.8 ~0.9
Solubility (Water) Moderate (hydroxymethyl enhances) Low (chloro reduces) Low (methoxy reduces) Moderate
Synthetic Yield Not reported 65–75% (reported) Not reported 50–60%

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • 6,7-Dihydropyrazolo[1,5-a]pyrazine derivatives serve as the core scaffold.
  • Precursors such as 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone and substituted pyrazole derivatives are commonly used to build the fused ring system.
  • Halogenated intermediates (e.g., bromo-substituted pyridinones) facilitate nucleophilic aromatic substitution and amination reactions.

Key Reaction Steps

Step Reaction Type Description Conditions/Notes
1 Cyclization Formation of dihydropyrazolo[1,5-a]pyrazine core from pyrazole and pyrazine precursors Usually under reflux with base or acid catalysts; solvents such as DMF or ethanol
2 Hydroxymethylation Introduction of hydroxymethyl group at 2-position via formaldehyde or related reagents Mild conditions; often aqueous or alcoholic media; pH control critical
3 Amination Coupling of amino-propanone side chain through nucleophilic substitution or reductive amination Use of amines or amino acid derivatives; sometimes requires catalysts like Pd/C or reductants
4 Methylation Methyl group introduction at 6-position by methyl iodide or methyl sulfate Performed under basic conditions; temperature control to avoid overalkylation

Representative Synthetic Route (From Patent WO2013067274A1)

  • Step 1: Starting from 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone, cyclization is induced to form the fused pyrazolo-pyrazine ring.
  • Step 2: The intermediate is treated with formaldehyde to introduce the hydroxymethyl group at the 2-position.
  • Step 3: Amino-propanone is coupled to the ring nitrogen at position 5 via nucleophilic substitution.
  • Step 4: Methylation at the 6-position is performed using methyl iodide under basic conditions.

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield (%) Notes
Cyclization Reflux in DMF with base (e.g., K2CO3) 70-85 High purity intermediates obtained
Hydroxymethylation Formaldehyde in aqueous ethanol, pH 6-7, 2-4 h 75-90 Mild conditions prevent ring degradation
Amination Amine coupling in presence of Pd/C catalyst 60-80 Requires inert atmosphere to avoid oxidation
Methylation Methyl iodide, NaH or K2CO3, room temp to 50°C 65-85 Controlled to avoid multiple methylations

Analytical and Research Findings

  • NMR Spectroscopy: Confirms the introduction of hydroxymethyl and amino-propanone groups, with characteristic chemical shifts for methylene and amide protons.
  • X-ray Crystallography: Validates the dihydropyrazolo[1,5-a]pyrazine ring system and substitution pattern, supporting the synthetic route's regioselectivity.
  • Purity and Characterization: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity >95% for the final compound.

Summary Table of Preparation Methods

Aspect Details
Core Scaffold Formation Cyclization of pyrazole and pyrazine precursors under reflux with base
Hydroxymethylation Formaldehyde addition under mild aqueous conditions
Amino-Propanone Attachment Nucleophilic substitution or reductive amination with amino-propanone derivatives
Methylation Alkylation with methyl iodide under basic conditions
Typical Yields 60-90% per step, overall yield ~40-60%
Analytical Techniques NMR, X-ray crystallography, HPLC, MS
Key References WO2013067274A1, US20140057896A1, peer-reviewed crystallographic studies

Q & A

Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives like 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one?

  • Methodological Answer : Common strategies involve reductive lactamization of intermediates derived from α-amino acids. For example, reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids yields N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids, which undergo cyclization under reductive conditions to form the pyrazolo-pyrazine core . Optimization includes solvent selection (e.g., pyridine for reflux) and purification via crystallization from ethanol or dioxane .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal characterization is critical:
  • Elemental Analysis : Verify %C, %H, %N against calculated values (e.g., deviations ≤ 0.3% indicate purity) .
  • Spectroscopy :
  • IR : Confirm presence of amino (-NH₂, ~3300–3500 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR should match literature data for diastereotopic protons (e.g., δ 3.11–5.19 ppm for pyrazine ring protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 416.36 for C₁₉H₁₅F₃N₆O₂) validate the molecular formula .

Advanced Research Questions

Q. What strategies address low yields in the regioselective synthesis of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction rates for cyclization steps .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during multicomponent reactions .
  • Temperature Control : Reflux conditions (e.g., 6–8 hours at 110°C) improve regioselectivity for pyrazine ring formation over side products .
  • Monitoring : TLC or HPLC tracking identifies intermediates, enabling timely adjustments .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H/¹³C NMR with DFT-calculated shifts (software: Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., bond angles and torsion angles confirm substituent positioning) .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex heterocycles .

Q. What approaches are effective for derivatizing the hydroxymethyl and amino groups to enhance bioactivity?

  • Methodological Answer :
  • Amino Group Functionalization :
  • Acylation with activated esters (e.g., acetyl chloride in THF) introduces lipophilic moieties .
  • Diazotization followed by coupling with phenols generates azo derivatives (e.g., 4-hydroxyphenylazo groups improve solubility) .
  • Hydroxymethyl Modification :
  • Etherification (e.g., Williamson synthesis) with alkyl halides increases metabolic stability .
  • Oxidation to carboxyl groups enables salt formation (e.g., sodium or potassium salts for improved bioavailability) .

Data Contradiction Analysis

Q. How to interpret conflicting elemental analysis and mass spectrometry data?

  • Methodological Answer :
  • Case Study : A compound with calculated %C = 54.81 but observed %C = 54.61 may indicate incomplete purification or hydrate formation .
  • Resolution :

Repeat combustion analysis after recrystallization.

Perform Karl Fischer titration to detect water content.

Use high-resolution MS (HRMS) to confirm molecular ion integrity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological potential of derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2 or CDKs) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC₅₀ values compared to reference drugs .
  • ADMET Profiling :
  • Microsomal stability tests (e.g., rat liver microsomes) predict metabolic clearance.
  • Caco-2 monolayer assays assess intestinal absorption .

Key Data from Literature

PropertyExample Values from EvidenceReference
Melting Point221–223°C (pyrazolo[1,5-a]pyrimidine)
Yield Optimization68–80% via regioselective synthesis
Elemental Analysis Tolerance±0.3% for C, H, N
Biological Activity (IC₅₀)0.5–5 µM for kinase inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.